Clorhidrato de dicloroimipramina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

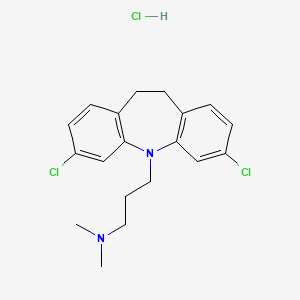

Dichloroimipramine Hydrochloride is a chemical compound with the molecular formula C19H23Cl3N2. It is an analog of Clomipramine, a well-known tricyclic antidepressant. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine .

Aplicaciones Científicas De Investigación

Dichloroimipramine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies related to neurotransmitter pathways and receptor binding assays.

Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of tricyclic antidepressants.

Industry: Utilized in the development of new pharmaceutical formulations and as an impurity standard in quality control processes .

Mecanismo De Acción

Target of Action

Dichloroimipramine Hydrochloride, an analog of Imipramine , primarily targets the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter . These transporters play a crucial role in the reuptake of neurotransmitters norepinephrine and serotonin, which are involved in mood regulation .

Mode of Action

Dichloroimipramine Hydrochloride works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the sodium-dependent serotonin and norepinephrine transporters, it reduces the reuptake of these neurotransmitters by neurons . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission and leading to improved mood .

Biochemical Pathways

The metabolism of Dichloroimipramine Hydrochloride involves the Flavin-containing monooxygenase (FMO) system . FMO-mediated metabolism of antidepressants like imipramine leads to the formation of their respective N-oxides, which are pharmacologically inactive . This metabolic pathway might contribute to local pharmacodynamic modulation within the human brain .

Result of Action

The inhibition of norepinephrine and serotonin reuptake by Dichloroimipramine Hydrochloride increases their synaptic concentration . This leads to enhanced neurotransmission and a positive effect on mood .

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of Dichloroimipramine Hydrochloride are not fully known. As an analog of Imipramine Hydrochloride, it may share similar properties. Imipramine is known to interact with various enzymes and proteins, particularly those involved in the reuptake of serotonin and norepinephrine .

Cellular Effects

Studies on Imipramine, a related compound, have shown that it can alter lipid metabolism within macrophage lysosomes . This suggests that Dichloroimipramine Hydrochloride might also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Imipramine, a related compound, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . It binds the sodium-dependent serotonin transporter and sodium-dependent norepinephrine transporter reducing the reuptake of norepinephrine and serotonin by neurons .

Dosage Effects in Animal Models

Dosage effects are a crucial aspect of drug research, as they can reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imipramine, a related compound, has been found to have broad impacts on lysosome lipid metabolism, including alterations in cholesterol, sphingomyelin, and glycerophospholipid metabolism .

Transport and Distribution

Understanding how a compound is transported and distributed is crucial for understanding its effects and interactions .

Subcellular Localization

Understanding a compound’s subcellular localization can provide insights into its activity or function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dichloroimipramine Hydrochloride typically involves the chlorination of Imipramine. The process includes the reaction of Imipramine with chlorine gas in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction yields Dichloroimipramine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of Dichloroimipramine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in batch reactors, followed by purification steps such as recrystallization and filtration to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Dichloroimipramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol

Major Products:

Oxidation: Dichloroimipramine N-oxide.

Reduction: Dichloroimipramine.

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

Clomipramine: A tricyclic antidepressant with a similar structure and mechanism of action.

Imipramine: Another tricyclic antidepressant, which is the parent compound of Dichloroimipramine.

Amitriptyline: A tricyclic antidepressant with a different substitution pattern on the tricyclic ring .

Uniqueness: Dichloroimipramine Hydrochloride is unique due to its specific chlorination pattern, which imparts distinct pharmacological properties. This compound is particularly valuable in research settings for studying the effects of chlorine substitution on the pharmacokinetics and pharmacodynamics of tricyclic antidepressants .

Propiedades

IUPAC Name |

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2.ClH/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23;/h6-9,12-13H,3-5,10-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGPUHBKAQZPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115189-28-1 |

Source

|

| Record name | 3,7-Dichloroimipramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115189281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-DICHLOROIMIPRAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIX9E95Q11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![manganese(3+);3-[[(1S,2S)-2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B583060.png)

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)

![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)

![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)